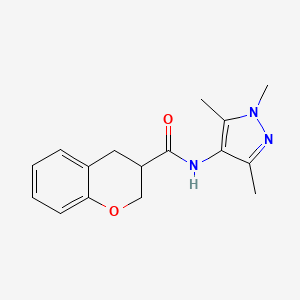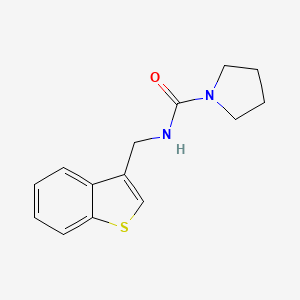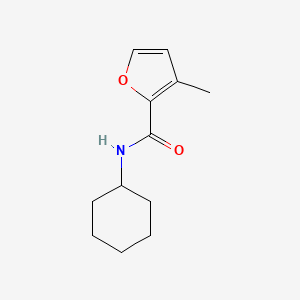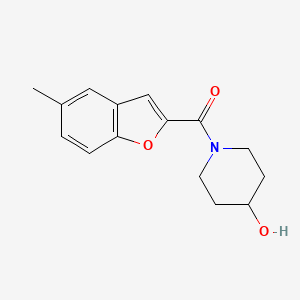
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as TPCA-1, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 belongs to the class of pyrazole derivatives and has been shown to exhibit potent anti-inflammatory and anti-tumor activities.
Wirkmechanismus
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its pharmacological effects by inhibiting the activity of the NF-κB pathway, which is a key regulator of cell survival, proliferation, and inflammation. N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide binds to the active site of the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. By inhibiting the activity of the IKK complex, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide prevents the phosphorylation and degradation of IκB proteins, which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities by inhibiting the activity of the NF-κB pathway. In cancer, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide induces apoptosis and inhibits tumor growth by blocking the transcription of target genes involved in cell survival and proliferation. In inflammation, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments include its potent and selective inhibition of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various biological processes. The limitations of using N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide include its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
For the research on N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide include the development of more potent and selective inhibitors of the NF-κB pathway, as well as the investigation of the potential therapeutic applications of N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the development of new drug delivery systems for N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide may enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 1,3,5-trimethylpyrazole with 3,4-dihydro-2H-chromene-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of cell survival, proliferation, and inflammation. Inhibition of the NF-κB pathway by N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.
In inflammation, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by blocking the activation of the NF-κB pathway. N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit potent anti-inflammatory activity in various animal models of inflammation, including rheumatoid arthritis and sepsis.
Eigenschaften
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-15(11(2)19(3)18-10)17-16(20)13-8-12-6-4-5-7-14(12)21-9-13/h4-7,13H,8-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGWLTHVTPUHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)




![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide](/img/structure/B7565520.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)

![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)